molecular formula C20H16ClF3N4O B3035739 2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide CAS No. 338412-27-4

2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide

Cat. No. B3035739
CAS RN: 338412-27-4
M. Wt: 420.8 g/mol
InChI Key: VJABWZCRTCBZSV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H16ClF3N4O and its molecular weight is 420.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

A study by Zarrouk et al. (2014) used Density Functional Theory (DFT) for quantum chemical calculations on quinoxalines, including a compound structurally similar to 2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide. These calculations were part of research on corrosion inhibitors for copper in nitric acid media, linking molecular structure to inhibition efficiency (Zarrouk et al., 2014).

Structural Studies in Chemistry

Karmakar et al. (2007) examined the structural aspects of amide-containing isoquinoline derivatives, closely related to the compound . Their research focused on the formation of gels and crystalline solids under different conditions and the study of fluorescent properties, indicating applications in material science (Karmakar et al., 2007).

Therapeutic Research

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, structurally similar to the compound of interest, for its therapeutic efficacy in treating Japanese encephalitis. This study highlights the potential application in medicinal chemistry and pharmaceutical research (Ghosh et al., 2008).

Cancer Cell Viability and Proliferation

El Rayes et al. (2022) conducted a study on quinoxaline derivatives to evaluate their effects on cancer cell viability and proliferation. This research indicates the possible application of similar compounds in cancer treatment and drug development (El Rayes et al., 2022).

Antibacterial Studies

A novel synthesis and characterization of benzoderivative of quinoxaline, related to the compound , was reported by Karna (2019). The study includes antibacterial studies, suggesting an application in the development of new antibacterial agents (Karna, 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N4O/c1-28(2)11-25-19(29)16(12-7-9-13(21)10-8-12)17-18(20(22,23)24)27-15-6-4-3-5-14(15)26-17/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJABWZCRTCBZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide
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2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide

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